Azeliragon (formerly known as TTP488) is a small molecule that acts as an antagonist of the Receptor for Advanced Glycation End-products (RAGE). [, , , , , , ] RAGE is a multi-ligand receptor that binds to various molecules, including Advanced Glycation End-products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1). [, , , , , ] The binding of these ligands to RAGE activates downstream signaling pathways, contributing to inflammation and oxidative stress in various diseases, including Alzheimer's disease, cancer, and diabetic complications. [, , , , , , , ]
Azeliragon is investigated in scientific research for its potential to modulate RAGE signaling and its downstream effects. [, , , , , , , ] By blocking the interaction between RAGE and its ligands, Azeliragon aims to inhibit the activation of these pathways and potentially mitigate the pathological processes associated with RAGE activation. [, , , , , , , ]
Azeliragon is synthesized through chemical processes that involve various organic reactions. It falls under the category of small-molecule drugs, specifically designed to interact with biological targets to exert therapeutic effects. Its classification as a RAGE inhibitor positions it within a class of compounds aimed at addressing inflammation-related mechanisms in neurodegenerative disorders.
The synthesis of Azeliragon involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:
Technical details often include specific reagents, solvents, and reaction conditions (temperature, time) that are optimized for each step to enhance yield and selectivity.
Azeliragon possesses a unique molecular structure characterized by its functional groups that facilitate interaction with biological targets. The molecular formula for Azeliragon is .
The three-dimensional conformation of Azeliragon can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential binding interactions with target proteins.
Azeliragon undergoes various chemical reactions that can be studied to understand its stability and reactivity under physiological conditions:
These reactions are critical in determining the pharmacokinetic properties of Azeliragon.
The mechanism of action for Azeliragon primarily involves its inhibition of RAGE signaling pathways. By binding to RAGE, Azeliragon prevents the receptor from activating downstream inflammatory pathways that contribute to neuronal damage in Alzheimer's disease:
Data from preclinical studies have shown promising results in reducing markers of inflammation and improving cognitive outcomes in animal models.
Azeliragon exhibits several important physical and chemical properties:
These properties are essential for formulation development and influence the drug's delivery methods.
Azeliragon has potential applications beyond Alzheimer's disease research:
Azeliragon (TTP488) is a small-molecule competitive inhibitor that binds the extracellular ligand-binding domain of the Receptor for Advanced Glycation Endproducts. Structural analyses reveal that Azeliragon interacts primarily with the hydrophobic cavity within the Receptor for Advanced Glycation Endproducts V-type immunoglobulin domain (residues 23–116). This domain features two antiparallel β-sheets stabilized by a disulfide bridge between Cys³⁸ and Cys⁹⁹, creating a large positively charged surface ideal for ligand engagement. Azeliragon occupies a distinct subpocket within this region, utilizing its diphenylether core and imidazole group to form van der Waals contacts and hydrogen bonds with key residues (e.g., Trp⁵¹, Arg⁹⁸, Lys¹¹⁰). Fragment-based screens identified this binding site through X-ray crystallography, confirming displacement of native ligands via steric hindrance [1] [3] [9].
Table 1: Structural Features of Azeliragon-Receptor for Advanced Glycation Endproducts Binding
Parameter | Detail |
---|---|
Target Domain | V-type immunoglobulin domain (residues 23–116) |
Key Binding Residues | Trp⁵¹, Arg⁹⁸, Lys¹¹⁰ |
Interaction Types | Hydrophobic contacts, hydrogen bonding |
Thermodynamic Properties | Entropy-driven binding with ΔG = -9.2 kcal/mol |
Conformational Changes | Partial closure of the C¹-C² loop upon ligand engagement |
Azeliragon competitively inhibits Receptor for Advanced Glycation Endproducts activation by preventing ligand engagement at the V-domain. Biochemical assays demonstrate half-maximal inhibitory concentration values of:
Surface plasmon resonance studies confirm Azeliragon displaces these damage-associated molecular patterns by occupying overlapping binding sites. For example, it directly competes with the High Mobility Group Box 1 C-terminal acidic tail, which normally coordinates with the Receptor for Advanced Glycation Endproducts V-domain via residues Arg⁹⁸ and Lys¹¹⁰. Similarly, Azeliragon disrupts S100 protein binding by interfering with Ca²⁺-dependent conformational changes required for Receptor for Advanced Glycation Endproducts recognition. This broad-spectrum antagonism reduces ligand-induced Receptor for Advanced Glycation Endproducts oligomerization—a critical step for signal amplification [2] [3] [4].
Table 2: Ligand Displacement Profiles of Azeliragon
Ligand | Function | Inhibition Constant |
---|---|---|
Amyloid β | Neurotoxic plaque formation | 500 nM |
High Mobility Group Box 1 | Pro-inflammatory cytokine release | 148 nM |
S100/Calgranulins | Cell migration and metastasis promotion | 230 nM |
Advanced Glycation Endproducts | Diabetic complication mediation | 180 nM |
Receptor for Advanced Glycation Endproducts antagonism by Azeliragon suppresses downstream pro-inflammatory and survival pathways through three primary mechanisms:
Table 3: Downstream Signaling Effects of Azeliragon
Pathway | Key Effectors | Biological Consequence |
---|---|---|
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells | Diaphanous-related formin 1, inhibitor of nuclear factor kappa B kinase | Reduced interleukin 6, tumor necrosis factor α production |
Mitogen-Activated Protein Kinase | extracellular signal-regulated kinase 1/2, p38, c-Jun N-terminal kinases | Impaired cell proliferation and migration |
Rho GTPase | Rac1, cell division cycle 42 | Cytoskeletal destabilization; loss of invasive capacity |
Azeliragon further suppresses positive feedback loops by blocking Receptor for Advanced Glycation Endproducts ligand-induced upregulation of Receptor for Advanced Glycation Endproducts expression. Transcriptomic analyses of treated tumors show 4-fold decreases in Receptor for Advanced Glycation Endproducts mRNA, breaking the cycle of chronic inflammation that drives disease progression [2] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4